Sulfo-Cyanine5.5 carboxylic acid
CAS No.: 2183440-68-6
Cat. No.: VC0544160
Molecular Formula: C40H39K3N2O14S4
Molecular Weight: 1017.29
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2183440-68-6 |
|---|---|
| Molecular Formula | C40H39K3N2O14S4 |
| Molecular Weight | 1017.29 |
| IUPAC Name | tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
| Standard InChI | InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 |
| Standard InChI Key | MMQQUABRDYPOFX-UHFFFAOYSA-K |
| SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Sulfo-Cyanine5.5 carboxylic acid belongs to the cyanine dye family, specifically designed as an analog of the commercially known Cy5.5®. The compound features a polymethine chain connecting two heterocyclic units, with four sulfonate groups that significantly enhance its aqueous solubility. These structural elements contribute to its exceptional performance in biological environments.
Basic Chemical Information
The fundamental chemical characteristics of Sulfo-Cyanine5.5 carboxylic acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2183440-68-6 |
| Molecular Formula | C₄₀H₃₉K₃N₂O₁₄S₄ |
| Molecular Weight | 1017.29-1020.33 kDa |
| Physical Appearance | Dark blue solid |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) |
| CF₂₆₀ | 0.09 |
| CF₂₈₀ | 0.11 |
The compound's molecular structure features a symmetrical arrangement with the four sulfonate groups positioned to maximize water interaction while maintaining the fluorescent properties essential for imaging applications .
Solubility Profile
One of the most significant advantages of Sulfo-Cyanine5.5 carboxylic acid is its exceptional solubility in aqueous media, which distinguishes it from many other fluorophores in the same spectral range. The compound demonstrates excellent solubility characteristics:
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Highly soluble in water (0.39 M = 400 g/L)
-
Well soluble in polar organic solvents including DMF and DMSO
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Maintains stability in solution without precipitation in physiological buffers
These solubility properties make it particularly valuable for biological applications where water compatibility is essential for effective labeling and imaging.
Spectral Characteristics
The spectroscopic profile of Sulfo-Cyanine5.5 carboxylic acid positions it optimally for far-red and near-infrared imaging applications, offering significant advantages for deep tissue imaging and applications requiring minimal autofluorescence interference.
Absorption and Emission Profile
The spectral properties that define Sulfo-Cyanine5.5 carboxylic acid's performance in fluorescence applications include:
| Spectral Property | Value |
|---|---|
| Absorption Maximum | 673 nm |
| Emission Maximum | 691 nm |
| Stokes Shift | ~18 nm |
| Extinction Coefficient | 235,000 M⁻¹cm⁻¹ |
The compound exhibits an exceptionally high molar extinction coefficient, contributing to its intense fluorescence signal even at low concentrations. This characteristic makes it particularly valuable for applications requiring high sensitivity .
pH Stability and Environmental Factors
As a member of the cyanine dye family, Sulfo-Cyanine5.5 carboxylic acid demonstrates remarkable stability across varying pH conditions:
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Exhibits very low dependence of fluorescence on pH
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Maintains spectral properties in buffers ranging from pH 4-9
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Demonstrates consistent quantum yield across physiological conditions
-
Shows minimal susceptibility to photobleaching under standard imaging conditions
This stability across varying environmental conditions makes it exceptionally reliable for quantitative imaging applications where consistent signal intensity is critical.
Applications in Scientific Research
The unique properties of Sulfo-Cyanine5.5 carboxylic acid have established it as a valuable tool across multiple research domains, particularly in advanced biological imaging and bioanalytical applications.
Biological Imaging Applications
The far-red emission profile of Sulfo-Cyanine5.5 carboxylic acid makes it particularly suitable for complex biological imaging scenarios:
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In vivo imaging with minimal tissue autofluorescence interference
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Fluorescence microscopy of cellular structures with high contrast
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Deep tissue penetration due to far-red emission wavelength
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Multicolor imaging applications where spectral separation is critical
The compound's water solubility and negative charge at physiological pH help minimize non-specific binding to cellular components, resulting in improved signal-to-noise ratios in challenging imaging environments.
Biomolecular Labeling
The carboxylic acid functional group provides a versatile handle for conjugation to various biomolecules:
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Protein labeling through amine-reactive derivatives
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Nucleic acid labeling for fluorescence hybridization assays
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Antibody conjugation for immunofluorescence applications
When properly conjugated to biomolecules, Sulfo-Cyanine5.5 maintains its spectral properties while providing minimal interference with the biological function of the labeled molecule.
Comparative Analysis with Similar Fluorophores
Understanding Sulfo-Cyanine5.5 carboxylic acid in the context of related fluorophores helps researchers select the optimal probe for specific applications.
Advantages Over Non-Sulfonated Variants
Compared to its non-sulfonated counterpart (Cyanine5.5), Sulfo-Cyanine5.5 carboxylic acid offers several distinct advantages:
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Enhanced water solubility reducing aggregation in aqueous media
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Negative charge minimizing non-specific binding to biological membranes
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Improved signal-to-noise ratio in cellular imaging applications
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Reduced tendency for self-quenching at higher labeling densities
These advantages make the sulfonated variant particularly valuable for applications in complex biological systems where background fluorescence and non-specific interactions can compromise experimental outcomes.
Spectral Comparison with Other Far-Red Fluorophores
The spectral positioning of Sulfo-Cyanine5.5 carboxylic acid offers distinct advantages in specific application contexts:
| Fluorophore | Absorption Max (nm) | Emission Max (nm) | Key Distinction |
|---|---|---|---|
| Sulfo-Cyanine5.5 | 673 | 691 | High extinction coefficient, excellent water solubility |
| Alexa Fluor 680 | ~679 | ~702 | Slightly longer wavelength, potentially higher photostability |
| IRDye 680 | ~676 | ~693 | Similar spectral profile, different molecular structure |
Available Chemical Forms and Derivatives
While Sulfo-Cyanine5.5 carboxylic acid serves as the foundation, numerous reactive derivatives have been developed to accommodate various bioconjugation strategies.
Reactive Derivatives
The versatility of Sulfo-Cyanine5.5 is enhanced through various reactive derivatives designed for specific conjugation chemistries:
| Derivative | Molecular Weight (Da) | Primary Reaction Target | Application Focus |
|---|---|---|---|
| NHS Ester | 1117.40 | Primary amines | Protein labeling |
| Maleimide | 1142.45 | Thiols | Site-specific conjugation |
| Azide | 1102.43 | Terminal alkynes (via click chemistry) | Bioorthogonal labeling |
| Alkyne | 1054.36 | Azides (via click chemistry) | Bioorthogonal labeling |
| DBCO | 1317.69 | Azides (strain-promoted click chemistry) | Copper-free bioconjugation |
| Tetrazine | 1200.53 | Strained alkenes | Rapid bioorthogonal labeling |
These derivatives maintain the core spectral properties of Sulfo-Cyanine5.5 while providing specialized reactivity for diverse conjugation requirements .
Pre-Formulated Labeling Kits
For researchers requiring streamlined labeling protocols, antibody labeling kits are available that include optimized formulations of Sulfo-Cyanine5.5 reactive derivatives along with necessary buffers and purification materials. These kits significantly simplify the conjugation process, particularly for users with limited experience in bioconjugation chemistry .
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